2-methylsulfanyl-6-propyl-1H-pyrimidin-4-one
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Overview
Description
2-methylsulfanyl-6-propyl-1H-pyrimidin-4-one is a heterocyclic compound with the molecular formula C8H12N2OS. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methylsulfanyl-6-propyl-1H-pyrimidin-4-one can be achieved through various methods. One common approach involves the reaction of heteroaromatic 2-aminoesters and 2-aminonitriles with 2-(methylthio)-1,4,5,6-tetrahydropyrimidine. This reaction results in the annelation of a pyrimido[1,2-a]pyrimidine moiety in a one-pot process . The reaction conditions typically involve heating the starting materials in hexamethylphosphoramide (HMPA) to 150°C or without solvent to 170°C for several hours .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the optimization of reaction conditions for the synthesis of similar compounds, such as 2-methylsulfanyl-6-polyfluoroalkylpyrimidin-4-ones, has been reported. These methods involve increasing the yield of the desired product through careful control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 2-methylsulfanyl-6-propyl-1H-pyrimidin-4-one undergoes various chemical reactions, including nucleophilic substitution, alkylation, epoxidation, and acylation . The nucleophilic substitution of the methylsulfanyl group for an amino group is a characteristic reaction of this compound .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include morpholine, hydrazine, and paraform . The reaction conditions vary depending on the desired transformation, with some reactions requiring heating and others proceeding at room temperature .
Major Products Formed: The major products formed from the reactions of this compound include 2-morpholino- and 2-hydrazino-6-polyfluoroalkylpyrimidin-4-ones, as well as 5-oxo-2-phenyl-7-trifluoromethyl-5H-1,2,4-triazolo[4,3-а]pyrimidin-1-id-2-ium .
Scientific Research Applications
2-methylsulfanyl-6-propyl-1H-pyrimidin-4-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, it has been studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent . The compound’s ability to undergo various chemical transformations makes it a valuable tool for the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2-methylsulfanyl-6-propyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are attributed to its inhibitory response against the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . The compound’s ability to modulate these pathways makes it a promising candidate for the treatment of various inflammatory diseases .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-methylsulfanyl-6-propyl-1H-pyrimidin-4-one include 2-ethylsulfanyl-6-methyl-4-pyrimidinol, 6-amino-2-methylsulfanyl-4(3H)-pyrimidinone, and 2-(1-piperazinyl)-6-propyl-4-pyrimidinol .
Uniqueness: What sets this compound apart from its similar compounds is its unique combination of a methylsulfanyl group at position 2 and a propyl group at position 6. This specific substitution pattern contributes to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
2-methylsulfanyl-6-propyl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c1-3-4-6-5-7(11)10-8(9-6)12-2/h5H,3-4H2,1-2H3,(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICULGBASIPYTCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N=C(N1)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=O)N=C(N1)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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